molecular formula C6H5FN2O2 B13135777 2-Fluoro-5-methyl-4-nitropyridine

2-Fluoro-5-methyl-4-nitropyridine

Katalognummer: B13135777
Molekulargewicht: 156.11 g/mol
InChI-Schlüssel: GNFHFVLWKAAXDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-5-methyl-4-nitropyridine is a fluorinated pyridine derivative with the molecular formula C6H5FN2O2 This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a nitro group on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-nitropyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 3-bromo-2-nitropyridine can react with a fluoride source such as tetrabutylammonium fluoride in a polar aprotic solvent like dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves high-temperature reactions using metal fluoride complexes. For instance, the fluorination of pyridine by aluminum fluoride and copper fluoride at temperatures between 450°C and 500°C can produce a mixture of fluorinated pyridines . These methods are scalable and can be optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-methyl-4-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Tetrabutylammonium fluoride in dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 2-Fluoro-5-methyl-4-aminopyridine.

    Oxidation: 2-Fluoro-5-carboxy-4-nitropyridine.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-methyl-4-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique electronic properties.

    Medicine: Investigated for its potential as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-methyl-4-nitropyridine is largely determined by its ability to participate in various chemical reactions. The presence of the fluorine atom and nitro group influences its reactivity and interaction with other molecules. For example, the electron-withdrawing nature of the fluorine atom can stabilize negative charges on the pyridine ring, making it more reactive towards nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-4-methyl-5-nitropyridine
  • 2-Fluoro-5-nitropyridine
  • 2,6-Difluoropyridine

Uniqueness

2-Fluoro-5-methyl-4-nitropyridine is unique due to the specific positioning of the fluorine, methyl, and nitro groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C6H5FN2O2

Molekulargewicht

156.11 g/mol

IUPAC-Name

2-fluoro-5-methyl-4-nitropyridine

InChI

InChI=1S/C6H5FN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3

InChI-Schlüssel

GNFHFVLWKAAXDK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=C1[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.